molecular formula C22H25N3O3 B5622058 (1S*,5R*)-6-[(3-methoxyphenyl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(3-methoxyphenyl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5622058
M. Wt: 379.5 g/mol
InChI Key: MGBVNKDEDIIXIW-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of diazabicyclo[3.2.2]nonane derivatives, including compounds similar to the one , involves complex chemical processes that can influence the activity and selectivity of the resulting compounds. For instance, the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents has been studied, highlighting the impact of these systems on the interaction with nicotinic acetylcholine receptors (Eibl et al., 2013). Such insights are crucial for designing compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives has been characterized using various analytical techniques. For example, N-acyl-2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes have been synthesized, and their conformational preferences have been explored, revealing a preference for twin-chair conformation with partial flattening at nitrogen ends, which is essential for understanding the molecule's interactions and reactivity (Akila et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of diazabicyclo[3.2.2]nonane derivatives have been a subject of interest, with studies focusing on their transformations and reactions under various conditions. For instance, transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane have been explored, providing insights into the reactivity patterns and potential for chemical modifications of these compounds (Nikit-skaya et al., 1970).

properties

IUPAC Name

2-(3-methoxyphenyl)-1-[(1S,5R)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-28-20-6-2-4-16(10-20)11-21(26)25-14-17-7-8-19(25)15-24(13-17)22(27)18-5-3-9-23-12-18/h2-6,9-10,12,17,19H,7-8,11,13-15H2,1H3/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBVNKDEDIIXIW-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC3CCC2CN(C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-[(3-methoxyphenyl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

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